molecular formula C14H19N3O3 B2809582 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2192745-28-9

2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2809582
CAS No.: 2192745-28-9
M. Wt: 277.324
InChI Key: OCMPMGISAOKHRV-UHFFFAOYSA-N
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Description

2-(2-((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound featuring a bicyclic structure with a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems in various chemical reactions.

Biology

Biologically, the compound’s structure suggests potential interactions with neurotransmitter receptors, making it a candidate for studying neurological pathways and developing new pharmaceuticals.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tropane alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold.

    Pyridazinone derivatives: Compounds such as levosimendan and pimobendan, which are used in cardiovascular treatments.

Uniqueness

What sets 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its combination of the bicyclic structure with the pyridazinone core, providing a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[2-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMPMGISAOKHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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